molecular formula C10H20N2O2 B12000631 N,N'-Di-tert-butyloxamide CAS No. 37486-48-9

N,N'-Di-tert-butyloxamide

Cat. No.: B12000631
CAS No.: 37486-48-9
M. Wt: 200.28 g/mol
InChI Key: ZRPMCQJKUJELGP-UHFFFAOYSA-N
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Description

N,N’-Di-tert-butyloxamide is an organic compound with the molecular formula C10H20N2O2. It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by tert-butyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Di-tert-butyloxamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). Another method involves the anodic oxidation of di-tert-butyl disulfide, which produces the tert-butyl cation that reacts with nitriles to form N-tert-butyl amides .

Industrial Production Methods

In industrial settings, the synthesis of N,N’-Di-tert-butyloxamide often involves the use of tert-butylamine and oxalyl chloride. The reaction is carried out in an inert atmosphere, typically using solvents like dichloromethane. The resulting product is purified through recrystallization or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-tert-butyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include primary amines, substituted oxamides, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N,N’-Di-tert-butyloxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N,N’-Di-tert-butyloxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Di-tert-butyloxamide is unique due to its high stability and the presence of bulky tert-butyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N'-ditert-butyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)11-7(13)8(14)12-10(4,5)6/h1-6H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPMCQJKUJELGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958589
Record name N~1~,N~2~-Di-tert-butylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37486-48-9
Record name NSC126416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~2~-Di-tert-butylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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